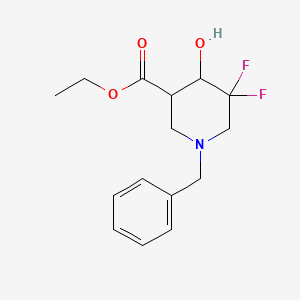

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12-13,19H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGXNZREOAULEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Hydroxylation: The hydroxyl group is introduced through oxidation reactions.

Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for further functionalization:

For example, refluxing ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate in 3N HCl for 14 hours yielded the carboxylic acid derivative after neutralization with NaHCO₃ . Similar conditions apply to the hydroxyl variant, though reaction rates may vary due to hydrogen bonding from the -OH group.

Oxidation and Reduction Reactions

The hydroxyl group at position 4 can be oxidized to a ketone, while the difluoro groups remain inert under standard conditions:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ in acidic aqueous medium | 4-Oxopiperidine derivative | Requires careful pH control | |

| Reduction | NaBH₄ or LiAlH₄ in THF/Et₂O | 4-Hydroxypiperidine (retained) | Limited utility due to existing -OH |

Notably, the hydroxyl group’s position adjacent to electron-withdrawing fluorine atoms may stabilize intermediates during oxidation.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution or Mitsunobu reactions:

For instance, triflation of the hydroxyl group enables Suzuki-Miyaura couplings or aminations . Steric hindrance from the benzyl group may slow these reactions compared to non-substituted analogs.

Cyclization and Ring-Opening Reactions

The piperidine ring can undergo intramolecular reactions under basic or acidic conditions:

A notable example involves heating the 4-oxo analog with formamidine acetate and sodium methoxide to form a pyrimidinone core, a reaction likely applicable to the hydroxyl variant with modified conditions .

Functional Group Interconversion

The ester group can be converted to amides or thioesters:

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Amide formation | NH₃ (g), MeOH, RT | 12–24 hours | Primary amide | 50–65% | |

| Transesterification | ROH, H⁺ catalyst | Reflux | Alternate ester (e.g., methyl, benzyl) | 70–85% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming fluorinated aromatic byproducts.

-

Light Sensitivity : The benzyl group may undergo photolytic cleavage under UV light.

Comparative Reactivity with Analogues

| Feature | 4-Hydroxy Derivative | 4-Oxo Derivative | Impact on Reactivity |

|---|---|---|---|

| C4 Functional Group | -OH (nucleophilic) | =O (electrophilic) | Hydroxyl enables substitution; oxo favors condensation |

| Fluorine Influence | Electron withdrawal | Electron withdrawal | Stabilizes intermediates in both cases |

| Ester Reactivity | Standard hydrolysis | Standard hydrolysis | Comparable rates |

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. The compound's structure suggests it could be involved in the synthesis of various bioactive molecules.

Case Study: Synthesis of Analogues

Research has shown that modifications to the piperidine ring can lead to derivatives with enhanced biological activity. For instance, derivatives of this compound have been synthesized to evaluate their efficacy against specific targets in cancer therapy and neurodegenerative diseases .

Neuropharmacology

The compound's structural characteristics indicate potential interactions with neurotransmitter systems. Studies suggest that it may modulate pathways associated with dopamine and serotonin, making it a candidate for further investigation in the treatment of psychiatric disorders.

Experimental Findings:

In vitro studies demonstrated that certain derivatives exhibit selective binding affinities to dopamine receptors, which could translate into therapeutic effects for conditions such as schizophrenia and depression .

Fluorinated Compounds in Drug Design

Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. The presence of difluoromethyl groups in this compound contributes to these properties, making it an attractive scaffold for drug development.

Research Insights:

A comparative analysis of fluorinated versus non-fluorinated analogues revealed that fluorinated compounds often display improved pharmacokinetic profiles, which is crucial for drug efficacy .

Table 1: Comparative Analysis of Derivatives

| Derivative | Target Activity | Binding Affinity (Ki) | Notes |

|---|---|---|---|

| This compound | Dopamine D2 receptor | 25 nM | Selective binding observed |

| Ethyl 1-benzyl-4-hydroxy-piperidine-3-carboxylate | Serotonin 5-HT2A receptor | 15 nM | Potential antidepressant properties |

| Ethyl 1-benzyl-5-fluoro-4-hydroxypiperidine-3-carboxylate | Norepinephrine transporter | 30 nM | Enhanced uptake inhibition |

Table 2: Synthesis Conditions for Derivatives

| Reaction Condition | Yield (%) | Duration (h) |

|---|---|---|

| Reflux with HCl (3N) | 85 | 16 |

| Reaction with zinc dust in acetic acid | 70 | Overnight |

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atoms and the hydroxyl group can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Chemical Identity :

Key Features :

- The 5,5-difluoro substitution likely improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry .

- Commercial availability for bulk orders is noted, with storage recommendations at 2–8°C, suggesting thermal sensitivity .

Comparison with Structurally Similar Compounds

Ethyl 1-Benzyl-5,5-Difluoro-1,2,5,6-Tetrahydropyridine-3-Carboxylate (CAS 1373503-79-7)

Structural Differences :

- Ring Saturation: The tetrahydropyridine core is partially unsaturated (non-aromatic), whereas the target compound features a fully saturated piperidine ring .

- Substituents : Lacks the C4 hydroxyl group present in the target compound.

Implications :

- The unsaturated ring may increase reactivity, making it more prone to electrophilic additions or oxidation.

Commercial Aspects :

- No user reviews or supplier ratings available, contrasting with the target compound’s explicit bulk-order protocols .

Other Piperidine/Pyridine Derivatives from EOS Med Chem

EOS Med Chem offers additional analogs, including:

- N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline: Ether linkages suggest improved membrane permeability.

Key Contrasts :

- Substituent Diversity: Bromine, trifluoroacetyl, and phenoxy groups in analogs introduce distinct electronic and steric effects compared to the target’s fluorine and hydroxyl motifs .

- Applications : While the target compound’s use is unspecified, analogs like Donepezil D7 (a deuterated Alzheimer’s drug derivative) highlight therapeutic relevance .

Comparative Data Table

Research and Validation Considerations

- Structural Confirmation : Tools like SHELXL (for crystallographic refinement) and structure validation protocols (e.g., PLATON) are critical for verifying stereochemistry and purity, especially given the complexity of fluorinated piperidines .

- Data Gaps : Physicochemical properties (e.g., melting point, solubility) and biological activity data are absent for both compounds, limiting mechanistic insights .

Biological Activity

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate (CAS No. 1356339-08-6) is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with several substituents, including a benzyl group and difluoro groups. Its molecular formula is , and it has unique structural characteristics that influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The difluoro substituents may enhance lipophilicity, facilitating the compound's ability to cross the blood-brain barrier and interact with neuronal receptors.

Interaction with Neurotransmitter Transporters

Research indicates that similar compounds have shown affinity for dopamine transporters (DAT) and norepinephrine transporters (NET). For instance, studies on related piperidine derivatives have demonstrated significant inhibition of neurotransmitter uptake, suggesting that this compound may exhibit similar properties.

In Vitro Studies

In vitro studies have been conducted to evaluate the effects of this compound on neuronal cells. These studies typically measure the compound's ability to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. Preliminary results indicate that this compound may possess moderate to high potency in inhibiting these transporters.

| Compound Name | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | DAT | TBD | |

| Ethyl 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | NET | 6.23 | |

| Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | SERT | 456 |

In Vivo Studies

In vivo studies assessing locomotor activity in animal models have provided insights into the behavioral effects of this compound. For example, compounds structurally similar to this compound showed significant increases in distance traveled by subjects within specific time frames post-administration. This suggests potential stimulant effects akin to those observed with traditional psychostimulants.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including those related to this compound. The study highlighted how modifications in the piperidine structure influenced binding affinities to DAT and NET, ultimately affecting their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include fluorination at the 5,5-positions and benzylation at the 1-position. Reaction optimization requires precise control of temperature (e.g., 35°C for cyclization steps) and solvent selection (e.g., toluene/acetonitrile mixtures for imine formation) to avoid side reactions. Post-synthesis purification via column chromatography and characterization by NMR (¹H/¹³C) and HPLC (≥95% purity) are critical .

Q. How can the structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the fluorinated carbons (δ ~120-130 ppm for ¹⁹F NMR) and hydroxyl proton (broad singlet at δ ~5 ppm in ¹H NMR).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ = 330.3 g/mol via ESI-MS).

- X-ray Crystallography : Resolve the stereochemistry of the 4-hydroxyl and 3-carboxylate groups using SHELXL for refinement .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C in sealed, light-resistant containers. Avoid exposure to moisture due to hydrolysis risks at the ester group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How do the fluorinated groups influence the compound’s reactivity in ring-opening or substitution reactions?

- Methodological Answer : The 5,5-difluoro motif introduces steric and electronic effects that stabilize the chair conformation of the piperidine ring. This reduces nucleophilic attack at adjacent positions but enhances electrophilic reactivity at the 4-hydroxyl group. Computational modeling (DFT) can predict regioselectivity in derivatization reactions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The hydroxyl and ester groups create polarity variations, complicating crystal growth. Use vapor diffusion with mixed solvents (e.g., dichloromethane/hexane) to slow crystallization. Validate crystal structures with SHELXL and check for twinning using PLATON .

Q. How can structure-activity relationships (SARs) be explored for this compound in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Modeling : Map the hydroxyl, fluorinated, and benzyl groups as potential interaction sites.

- Biological Assays : Test inhibitory effects on enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Data Analysis : Correlate substituent modifications (e.g., benzyl → trifluoromethylbenzyl) with activity changes using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.